![molecular formula C18H13N5 B1430148 8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine CAS No. 1349115-59-8](/img/structure/B1430148.png)
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
Overview
Description
This compound, referred to as SH-TRI-108 in pharmacological studies, is a member of the 8-substituted triazolobenzodiazepine class. It was designed as an analog of triazolam, a classical benzodiazepine, with structural modifications aimed at enhancing selectivity for specific γ-aminobutyric acid type A (GABAA) receptor subtypes, particularly α2/α3-containing receptors . The ethynyl group at the 8-position and the pyridin-2-yl substituent at the 6-position are critical for its unique binding profile and reduced sedative effects compared to non-selective benzodiazepines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring, followed by the formation of the diazepine ring through cyclization reactions. The ethynyl and pyridinyl groups are then introduced via substitution reactions. Key reagents often include alkynes, halogenated pyridines, and various catalysts to facilitate the cyclization and substitution steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
The compound 8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine is a novel benzodiazepine analog that has garnered attention for its potential applications in various scientific and medical fields. This article explores the compound's applications, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
GABA Receptor Modulation
Research indicates that this compound acts as an allosteric modulator of the GABA_A receptor. This modulation can lead to enhanced inhibitory neurotransmission, making it a candidate for treating anxiety disorders and epilepsy.
Anticonvulsant Properties
Studies have demonstrated the anticonvulsant effects of this compound in animal models. It has shown promise in reducing seizure frequency and severity, potentially offering a new therapeutic avenue for patients with refractory epilepsy.
Anxiolytic Effects
The anxiolytic properties of the compound have been investigated through behavioral assays in rodent models. Results suggest that it may reduce anxiety-like behaviors effectively, similar to traditional benzodiazepines but with potentially fewer side effects.
Analgesic Activity
Preliminary studies indicate that this compound possesses anti-nociceptive properties, making it a candidate for pain management therapies. Its mechanism may involve modulation of pain pathways in the CNS.
Case Study 1: Behavioral Effects in Rodent Models
A study published in FASEB Journal assessed the behavioral effects of a related benzodiazepine analog on C57BL/6 mice. The findings suggested significant antihyperalgesic effects, supporting the potential use of compounds like this compound in pain management strategies .
Case Study 2: GABA_A Receptor Selectivity
Another research effort focused on characterizing the selectivity of this compound for different GABA_A receptor subtypes. The results indicated that it preferentially modulates α2 and α3 subunits, which are associated with anxiolytic and anticonvulsant effects. This selectivity could lead to reduced side effects compared to non-selective benzodiazepines.
Mechanism of Action
The mechanism of action of 8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction can modulate neurotransmitter activity, leading to its observed pharmacological effects. The compound’s structure allows it to bind effectively to these targets, influencing various signaling pathways .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differences are summarized below:
Compound Name | Substituents (Position) | Key Structural Features | Pharmacological Target |
---|---|---|---|
SH-TRI-108 | 8-ethynyl, 6-(pyridin-2-yl) | Ethynyl group enhances α2/α3 selectivity; pyridine ring improves receptor affinity | GABAA α2/α3 subtypes |
XLi-JY-DMH | 8-ethynyl, 6-(2-chlorophenyl) | Chlorophenyl group increases lipophilicity; higher α1 affinity than SH-TRI-108 | Mixed α1/α2/α3 GABAA |
Flualprazolam | 8-chloro, 6-(2-fluorophenyl) | Halogenation (Cl, F) enhances potency but reduces subtype selectivity | Non-selective GABAA |
Flubromazolam | 8-bromo, 6-(2-fluorophenyl) | Bromine increases metabolic stability; associated with prolonged sedation | Non-selective GABAA |
V1A-2303 | 8-chloro, 6-(6-fluoropyridin-2-yl) | Fluoropyridine substituent modifies binding kinetics; designed for vasopressin antagonism | Vasopressin V1A receptor |
Pharmacological Profiles
- Binding Affinity (Ki Values): SH-TRI-108: Demonstrates high affinity for α2/α3 GABAA subtypes (Ki = 0.8 nM) with 10-fold selectivity over α1 . XLi-JY-DMH: Broader affinity (Ki = 0.5 nM for α1, 0.7 nM for α2/α3), leading to mixed anxiolytic-sedative effects .
- Efficacy in Preclinical Models: SH-TRI-108 shows anxiolytic activity in rodent models (elevated plus maze, Vogel conflict test) without motor impairment at therapeutic doses . Flubromazolam and flualprazolam exhibit potent sedative-hypnotic effects but carry risks of dependence and respiratory depression .
Clinical and Regulatory Status
- Pyrazolam (8-bromo-6-(pyridin-2-yl) analog): Unapproved but illicitly marketed as a "designer" benzodiazepine .
Research Findings and Implications
- Subtype Selectivity: The 8-ethynyl group in SH-TRI-108 reduces α1-mediated adverse effects, a limitation in non-selective analogs like XLi-JY-DMH .
- Metabolic Stability : Bromine or chlorine at the 8-position (e.g., flubromazolam ) increases half-life but complicates safety profiles .
- Therapeutic Potential: SH-TRI-108’s α2/α3 selectivity aligns with efforts to develop anxiolytics devoid of sedation, contrasting with flualprazolam’s high-risk profile .
Biological Activity
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a unique structure that integrates elements of triazole and diazepine, which contributes to its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the triazole and diazepine rings through cyclization reactions and substitution reactions to introduce ethynyl and pyridinyl groups.
Anticonvulsant and Anxiolytic Properties
Research indicates that derivatives of this compound exhibit significant activity as modulators of GABA_A receptors. Specifically, bioisosteres related to this compound have been characterized as selective potentiators of α2/3-containing GABA_A receptors, demonstrating anticonvulsant and anxiolytic effects .
Table 1: Summary of Biological Activities
Antiproliferative Activity
Studies have demonstrated that various derivatives of the compound exhibit antiproliferative activity against several cancer cell lines, including HeLa and A549 cells. For instance, certain derivatives showed IC50 values in the nanomolar range, indicating potent inhibition of cell proliferation .
Case Study: HeLa Cell Line
In a specific study involving HeLa cells, compounds derived from this scaffold were shown to inhibit tubulin polymerization effectively. The interaction with tubulin led to the accumulation of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death through mitochondrial pathways .
The biological activity of this compound is primarily attributed to its interaction with GABA_A receptors and microtubules:
- GABA_A Receptor Modulation : The compound enhances GABAergic transmission by increasing the efficacy of GABA_A receptor activation.
- Microtubule Disruption : It inhibits tubulin polymerization, which is crucial for cell division and integrity. This mechanism is particularly relevant in cancer therapy as it can lead to cell cycle arrest and apoptosis in rapidly dividing cells.
Properties
IUPAC Name |
8-ethynyl-1-methyl-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5/c1-3-13-7-8-16-14(10-13)18(15-6-4-5-9-19-15)20-11-17-22-21-12(2)23(16)17/h1,4-10H,11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKOTGTWBANJBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C#C)C(=NC2)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342663 | |
Record name | Pyeazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349115-59-8 | |
Record name | Pyeazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.